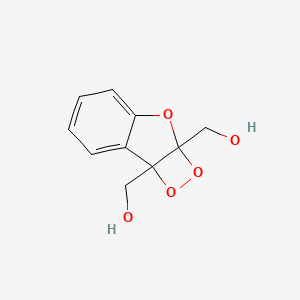![molecular formula C23H33NS B14288448 1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane CAS No. 121219-41-8](/img/structure/B14288448.png)
1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane is a synthetic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an octyl-substituted bicyclo[2.2.2]octane framework. The combination of these structural elements imparts distinctive chemical and physical properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane core can be synthesized through Diels-Alder reactions involving suitable dienes and dienophiles.
Attachment of the Octyl Group: The octyl group is introduced via alkylation reactions, often using octyl halides in the presence of strong bases.
Introduction of the Phenyl Ring: The phenyl ring is attached through Friedel-Crafts alkylation or acylation reactions.
Addition of the Isothiocyanate Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions, often employing hydrogenation catalysts such as palladium on carbon, can convert the isothiocyanate group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, where nucleophiles like amines or alcohols replace the sulfur atom, forming thioureas or thiocarbamates.
Addition: The isothiocyanate group can also participate in addition reactions with compounds containing active hydrogen atoms, such as amines or thiols, forming corresponding adducts.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: The compound has potential therapeutic applications, including the development of novel drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane exerts its effects is primarily through the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the biological system under study.
Vergleich Mit ähnlichen Verbindungen
1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane: This compound has a shorter alkyl chain, which may affect its solubility and reactivity.
1-Hexyl-4-(4-isothiocyanatophenyl)cyclohexane: The cyclohexane core provides different steric and electronic properties compared to the bicyclo[2.2.2]octane core.
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate: The presence of a carboxylate group introduces additional functionalization possibilities and alters the compound’s reactivity.
The uniqueness of this compound lies in its specific combination of structural elements, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
121219-41-8 |
|---|---|
Molekularformel |
C23H33NS |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
1-(4-isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C23H33NS/c1-2-3-4-5-6-7-12-22-13-16-23(17-14-22,18-15-22)20-8-10-21(11-9-20)24-19-25/h8-11H,2-7,12-18H2,1H3 |
InChI-Schlüssel |
OETFXZNKKIYKHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14288365.png)
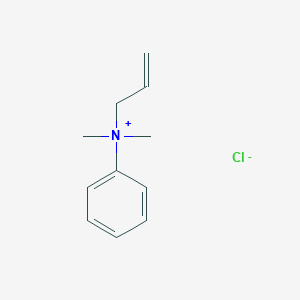
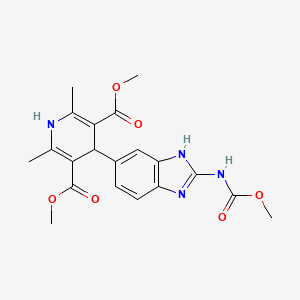
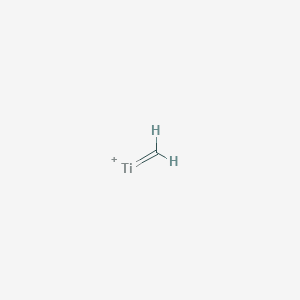
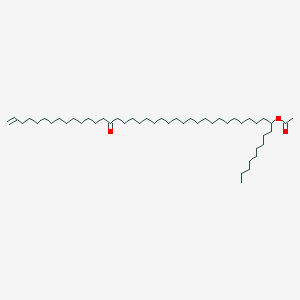
![7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14288393.png)
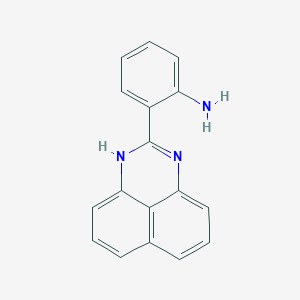
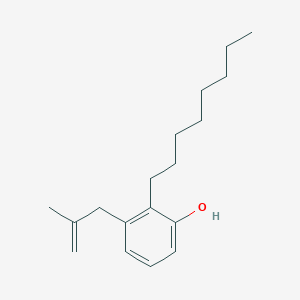
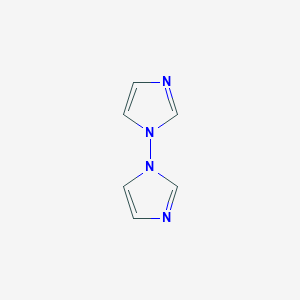
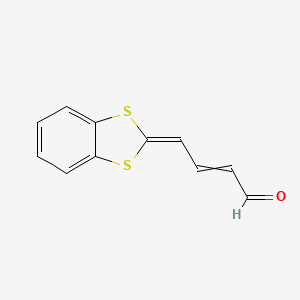
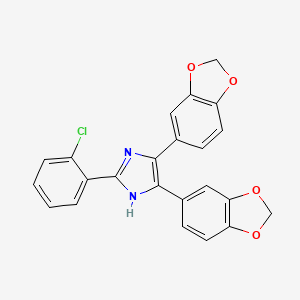
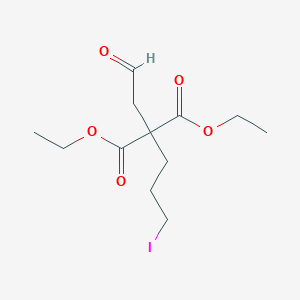
![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)
